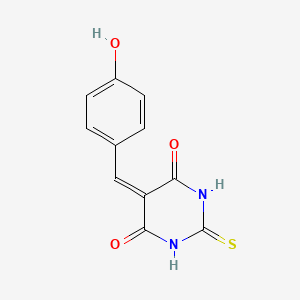
N'-(3-methylbenzylidene)benzohydrazide
概要
説明
N’-(3-methylbenzylidene)benzohydrazide: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety This compound is synthesized through the condensation reaction between 3-methylbenzaldehyde and benzohydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylbenzylidene)benzohydrazide typically involves a straightforward condensation reaction. The general procedure includes:
Reactants: 3-methylbenzaldehyde and benzohydrazide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: The reaction can proceed without a catalyst, but sometimes an acid catalyst like acetic acid is used to enhance the reaction rate.
Conditions: The reaction mixture is usually refluxed for several hours to ensure complete conversion.
The reaction can be represented as follows:
3-methylbenzaldehyde+benzohydrazide→N’-(3-methylbenzylidene)benzohydrazide+water
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3-methylbenzylidene)benzohydrazide can be scaled up using similar reaction conditions. The process involves larger reactors and more efficient separation techniques to isolate the product. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
N’-(3-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-(3-methylbenzylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The hydrazone moiety is known to exhibit biological activity, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques to detect and quantify different substances.
Coordination Chemistry: The compound can form complexes with metal ions, which are studied for their catalytic and electronic properties.
作用機序
The mechanism of action of N’-(3-methylbenzylidene)benzohydrazide involves its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.
類似化合物との比較
N’-(3-methylbenzylidene)benzohydrazide can be compared with other hydrazone derivatives, such as:
- N’-(4-nitrobenzylidene)benzohydrazide
- N’-(2-hydroxybenzylidene)benzohydrazide
- N’-(4-methylbenzylidene)benzohydrazide
These compounds share a similar hydrazone structure but differ in their substituents on the aromatic rings. The presence of different substituents can significantly affect their chemical reactivity and biological activity. For example, the nitro group in N’-(4-nitrobenzylidene)benzohydrazide can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
Conclusion
N’-(3-methylbenzylidene)benzohydrazide is a versatile compound with significant potential in various scientific fields. Its straightforward synthesis, diverse chemical reactivity, and promising applications make it a valuable subject of study in both academic and industrial research.
特性
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-6-5-7-13(10-12)11-16-17-15(18)14-8-3-2-4-9-14/h2-11H,1H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZLSKJQCOKMQ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(dimethylamino)ethyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3840604.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B3840626.png)

![(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B3840639.png)

![1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea](/img/structure/B3840649.png)

![3-chloro-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B3840672.png)



